molecular formula C12H10N6OS B2596189 N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396877-11-4

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2596189
CAS No.: 1396877-11-4
M. Wt: 286.31
InChI Key: BWEQXLSWNIASJV-UHFFFAOYSA-N
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Description

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been reported to have multi-target-directed ligand properties . These compounds can interact with various biological targets, potentially leading to a range of effects.

Mode of Action

Compounds with similar structures have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . These compounds can activate or inhibit these pathways, leading to changes in cellular processes.

Pharmacokinetics

Similar compounds have been found to have high oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that this compound might have similar effects at the molecular and cellular levels.

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including α-glucosidase and bacterial enzymes. The compound exhibits enzyme inhibition activity, particularly against α-glucosidase, which is crucial for carbohydrate metabolism . Additionally, it has shown antibacterial properties by inhibiting bacterial enzymes, making it a potential candidate for antimicrobial applications .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, it has shown potential in inhibiting the growth of certain bacterial and fungal cells, indicating its role in antimicrobial defense .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition. For instance, its inhibition of α-glucosidase is achieved through binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, potentially altering metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 5-methylthiazole-2-amine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a thiazole ring, a tetrazole ring, and a carboxamide group, which provides a versatile scaffold for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c1-8-7-13-12(20-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQXLSWNIASJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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